Bupivacaine hydrochloride
Overview
Description
- When administered as a nerve block, it is injected around the nerve supplying the target area or into the epidural space of the spinal canal. It can also be mixed with epinephrine to prolong its effect.
- Bupivacaine starts working within 15 minutes and typically lasts for 2 to 8 hours .
Bupivacaine: is an anesthetic medication used to decrease sensation in specific areas. It belongs to the amide group of local anesthetics.
Mechanism of Action
Target of Action
Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . This protein plays a crucial role in the generation and conduction of nerve impulses, which are critical for sensation and pain perception .
Mode of Action
Bupivacaine operates by inhibiting sodium ion channels on neuronal cell membranes . This inhibition blocks the generation and conduction of nerve impulses, essentially numbing the area it is applied to . It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the neuronal membrane’s permeability to sodium ions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion channel pathway . By blocking these channels, Bupivacaine inhibits the influx of sodium ions into the neuron, preventing membrane depolarization . This blockade disrupts the normal flow of electrical signals along the nerve fibers, leading to a loss of sensation in the local area where the drug is administered .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, plasma levels of bupivacaine rapidly increase during the first hour and continue to increase through 24 hours . The drug is metabolized in the liver, forming a metabolite called pipecoloxylidine (PPX) . Less than 6% of the drug is excreted unchanged in the urine . The highest observed peak plasma concentration of bupivacaine was several-fold below the plasma concentration threshold accepted as being associated with neurotoxicity or cardiotoxicity .
Result of Action
The primary result of this compound’s action is the blockade of nerve conduction , leading to a loss of sensation in the local area where the drug is administered . This makes it an effective option for providing localized anesthesia during a wide variety of superficial and invasive procedures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption rate can be affected by the specific site of administration, as some tissues may absorb the drug more quickly than others. Additionally, individual patient factors, such as age, body mass index, and overall health status, can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Bupivacaine Hydrochloride acts as a surfactant molecule possessing both hydrophilic and lipophilic properties . It is employed as a sodium channel blocker, local anesthetic, and cyclic adenosine monophosphate (cAMP) production inhibitor . It interacts with enzymes such as cholinesterase (EC 3.1.1.8) and calcium-transporting ATPase (EC 3.6.3.8), inhibiting their activity .
Cellular Effects
This compound blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve . This influences cell function by preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals .
Molecular Mechanism
The molecular mechanism of this compound involves blocking cell membrane sodium channels on neurons, thus preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals . This blockade is achieved by decreasing the neuronal membrane’s permeability to sodium ions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a relatively long duration of action compared to other local anesthetics . It is commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied extensively. For instance, a study on donkeys showed that after a 30-minute exposure to this compound 5%, the viability of donkey chondrocytes was not significantly affected
Metabolic Pathways
This compound is metabolized in the liver and forms a metabolite, pipecoloxylidine (PPX)
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors, including its lipophilic and hydrophilic properties
Subcellular Localization
Given its role as a local anesthetic and its mechanism of action, it is likely to interact with cell membranes, particularly at the site of sodium channels
Preparation Methods
Synthetic Routes: Bupivacaine is synthesized through chemical reactions. The specific synthetic routes involve modifications of piperidine and an amide group.
Industrial Production: Industrial production methods include efficient synthesis and purification processes to obtain high-quality bupivacaine.
Chemical Reactions Analysis
Reactions: Bupivacaine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions vary depending on the desired modification. For example, oxidation may involve peroxides, while reduction could use hydrides.
Major Products: These reactions yield derivatives of bupivacaine with altered properties.
Scientific Research Applications
Medicine: Bupivacaine is widely used in epidural anesthesia during labor and postoperative pain management.
Dentistry: It serves as a local anesthetic for dental procedures.
Research: Scientists study its pharmacokinetics, safety, and novel formulations.
Comparison with Similar Compounds
Unique Features: Bupivacaine’s long duration of action and potency distinguish it from other local anesthetics.
Similar Compounds: Lidocaine, ropivacaine, and levobupivacaine are related compounds used for similar purposes.
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030877 | |
Record name | Bupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18010-40-7, 14252-80-3, 15233-43-9 | |
Record name | Bupivacaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bupivacaine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupivacaine hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |
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Record name | Bupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bupivacaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |
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Retrosynthesis Analysis
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Strategy Settings
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